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Pharmacokinetic Parameter Comparison

The table below summarizes key pharmacokinetic parameters for various PPIs, which are crucial for

understanding their behavior in the body [1].

PP Bioavailability Time to Peak Plasma Half-Life Volume of

(%) Levels (Tmax, h) (T%, h) Distribution (L/kg)
Lansoprazole 80-85 1.7 ~1.6 0.4
Omeprazole 30-40 0.5-3.5 0.5-1 0.13-0.35
Esomeprazole 64-90 15 1.3-1.6 0.22-0.26
Pantoprazole 77 2-3 1-1.9 0.15
Rabeprazole 52 2-5 1-2 0.34

Inhibition of Human Cytochrome P450 Enzymes
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The potential for drug-drug interactions varies significantly among PPIs due to their different inhibitory
effects on cytochrome P450 (CYP) enzymes. The following table summarizes apparent inhibition constant

(Ki) values from a study using human liver microsomes; a lower Ki value indicates stronger inhibition [2].

PPI CYP2C19 CYP2C9 CYP3A4 CYP2D6
Lansoprazole 3.2-6.3uM 23.4 - 36.5 uM 32.1-41.6 uyM >100 uM
Omeprazole 1.8-54uM 21.7-445 pM 25.0 - 44.9 uM >100 pM
Esomeprazole 4.5-13.5uM 27.9 -46.9 uyM 37.8 -54.8 uyM >100 uM
Pantoprazole 14.1-47.7 uM 44.6 - 68.5 uM 66.3 - 84.7 uM >100 pM
Rabeprazole 17.6 - 48.6 uM 48.9 - 72.6 uM 58.5-76.5 uM >100 pM

Experimental Protocol for CYP Inhibition Data [2]

¢ In Vitro System: Human liver microsomes (HLM).

o Marker Reactions: CYP2C9 (diclofenac 4'-hydroxylation), CYP2C19 (S-mephenytoin 4'-
hydroxylation), CYP2D6 (bufuralol 1'-hydroxylation), CYP3A4 (midazolam 1'-hydroxylation).

¢ Inhibitors: Five PPIs (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole).

¢ Procedure: Microsomal incubations were performed with substrate and inhibitor at 37°C. Reactions
were initiated by adding NADPH and terminated by adding acetonitrile. Metabolite formation was
guantified using HPLC.

e Data Analysis: Ki values were determined by fitting the data to competitive, non-competitive, or
mixed inhibition models.

Metabolic Pathways of PPIs

The following diagram illustrates the primary metabolic pathways for PPIs, which is a key determinant of

their pharmacokinetic profiles and interaction potential.
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Clinical and Experimental Insights

¢ Onset of Symptom Relief: A clinical study in patients with reflux esophagitis found that
esomeprazole (40 mg) provided faster relief of heartburn in the first few days compared to
lansoprazole (30 mg), omeprazole (20 mg), and pantoprazole (40 mg). However, by week 8,
endoscopic healing rates were similar across all groups [3].
¢ Impact of Formulation: A study on oral pharmacokinetics found that when lansoprazole
suspension in sodium bicarbonate maintained absorption similar to its intact capsule. In contrast,
omeprazole suspension showed significantly impaired absorption, with a relative bioavailability of only
58.4% on day 5 compared to its capsule form [4].
e Special Populations:
o Post-Bariatric Surgery: A 2025 study found that Roux-en-Y gastric bypass (RYGB) surgery
significantly reduced systemic exposure to lansoprazole, with AUC and Cmax decreasing by
16% and 31%, respectively. This highlights that anatomical changes can alter lansoprazole's
pharmacokinetics [5].
o Gender Differences: A 2023 population pharmacokinetic study on rabeprazole identified a
clear delay in drug absorption (longer Tlag) in females compared to males, although overall
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exposure was similar. This suggests gender may be a covariate for the absorption rate [6].

Key Conclusions for Professionals

e Metabolism and Interactions: Lansoprazole and omeprazole have a higher potential to inhibit
CYP2C19 than newer agents like pantoprazole and rabeprazole [2] [1]. Rabeprazole's significant non-
enzymatic metabolism may offer a clinical advantage by minimizing CYP-mediated drug interactions
[6] [1].

e Pharmacokinetic Profile: Lansoprazole demonstrates high bioavailability and a relatively rapid
Tmax, positioning it favorably for rapid acid suppression.

¢ Clinical Considerations: The choice of PPl may depend on specific clinical scenarios, such as the
need for rapid symptom relief (favoring esomeprazole), concern for drug interactions (favoring
pantoprazole or rabeprazole), or use in specific formulations or patient populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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